1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride is a chemical compound with the molecular formula C7H11N3·2HCl and a molecular weight of 210.11 g/mol. This compound is a derivative of imidazo[4,5-c]pyridine, featuring a methyl group at the 1-position and a dihydrochloride salt form.
Synthetic Routes and Reaction Conditions:
Michael Addition and Intramolecular Cyclization: One common synthetic route involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization to form the target compound.
Reduction and Cyclization: Another method includes the reduction of a suitable precursor, such as an imidazo[4,5-c]pyridine derivative, followed by cyclization to achieve the desired structure.
Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert the compound to its reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at various positions on the imidazo[4,5-c]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, are employed.
Major Products Formed:
Oxidation: Products may include hydroxylated or carboxylated derivatives.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Mechanism of Action
Target of action
Imidazole ring is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The specific targets of imidazole-containing compounds can vary widely depending on their structure and functional groups.
Mode of action
The mode of action of imidazole-containing compounds can also vary widely. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, some imidazole derivatives can affect the pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcers .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole-containing compounds can vary based on their specific structure and functional groups. Some imidazole derivatives are highly soluble in water and other polar solvents, which can affect their absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, some imidazole derivatives can have anti-inflammatory effects by reducing the production of inflammatory mediators, or antitumor effects by inhibiting the growth of tumor cells .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of imidazole-containing compounds. For example, the pH can affect the ionization state of the imidazole ring, which can influence its interaction with its targets .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a tool in biological studies to understand the interactions of imidazo[4,5-c]pyridine derivatives with biological targets.
Industry: The compound is utilized in the chemical industry for the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride
1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride
Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
Uniqueness: 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride is unique due to its specific structural features, such as the presence of the methyl group and the dihydrochloride salt form, which influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-5-9-6-4-8-3-2-7(6)10;;/h5,8H,2-4H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVLOJXPCWMCBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1CCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.